Phenol, 2,3-dimethyl-4-(1-methylcyclohexyl)-
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Overview
Description
Phenol, 2,3-dimethyl-4-(1-methylcyclohexyl)- is an organic compound with the molecular formula C15H22O It is a derivative of phenol, characterized by the presence of two methyl groups at the 2 and 3 positions and a 1-methylcyclohexyl group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,3-dimethyl-4-(1-methylcyclohexyl)- typically involves the alkylation of phenol derivatives. One common method includes the Friedel-Crafts alkylation reaction, where phenol is reacted with 1-methylcyclohexene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of Phenol, 2,3-dimethyl-4-(1-methylcyclohexyl)- can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2,3-dimethyl-4-(1-methylcyclohexyl)- undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclohexanol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Cyclohexanol derivatives.
Substitution: Halogenated phenols.
Scientific Research Applications
Phenol, 2,3-dimethyl-4-(1-methylcyclohexyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenol, 2,3-dimethyl-4-(1-methylcyclohexyl)- involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their structure and function. Additionally, the compound’s hydrophobic cyclohexyl group can interact with lipid membranes, altering their properties and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Phenol, 2,4-dimethyl-: Similar structure but with methyl groups at the 2 and 4 positions.
Phenol, 2,3,5-trimethyl-: Contains an additional methyl group at the 5 position.
Phenol, 4-(1-methylcyclohexyl)-: Lacks the methyl groups at the 2 and 3 positions.
Uniqueness
Phenol, 2,3-dimethyl-4-(1-methylcyclohexyl)- is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions with other molecules. The presence of both methyl and cyclohexyl groups provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.
Properties
CAS No. |
64924-64-7 |
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Molecular Formula |
C15H22O |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
2,3-dimethyl-4-(1-methylcyclohexyl)phenol |
InChI |
InChI=1S/C15H22O/c1-11-12(2)14(16)8-7-13(11)15(3)9-5-4-6-10-15/h7-8,16H,4-6,9-10H2,1-3H3 |
InChI Key |
IBXKOKAKJWMSJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C)O)C2(CCCCC2)C |
Origin of Product |
United States |
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